molecular formula C9H4BrNO3 B1413331 2-Bromo-4-cyano-5-formylbenzoic acid CAS No. 1807206-42-3

2-Bromo-4-cyano-5-formylbenzoic acid

Cat. No.: B1413331
CAS No.: 1807206-42-3
M. Wt: 254.04 g/mol
InChI Key: COESXLWZCYRVSO-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-formylbenzoic acid is a chemical compound with the molecular formula C9H4BrNO3 and a molecular weight of 254.04 g/mol. It belongs to the family of benzoic acids and is characterized by its white crystalline powder form. This compound is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-5-formylbenzoic acid typically involves multiple steps, including bromination, cyanation, and formylation reactions. One common method involves the bromination of a suitable benzoic acid derivative, followed by cyanation to introduce the cyano group, and finally formylation to add the formyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-5-formylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Bromo-4-cyano-5-formylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of materials for electronic and energy applications.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-cyano-5-methylbenzoic acid: Similar in structure but with a methyl group instead of a formyl group.

    2-Bromo-4-cyano-5-nitrobenzoic acid: Contains a nitro group instead of a formyl group.

    2-Bromo-4-cyano-5-hydroxybenzoic acid: Features a hydroxy group in place of the formyl group.

Uniqueness

2-Bromo-4-cyano-5-formylbenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-bromo-4-cyano-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-8-2-5(3-11)6(4-12)1-7(8)9(13)14/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESXLWZCYRVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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